REACTION_CXSMILES
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[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[S:4][C:3]=1/[CH:8]=[CH:9]/[C:10](N(C)C)=O.[NH2:15][C:16]([NH2:18])=[NH:17]>>[CH3:7][C:5]1[S:4][C:3]([C:8]2[CH:9]=[CH:10][N:15]=[C:16]([NH2:18])[N:17]=2)=[C:2]([CH3:1])[N:6]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=C(SC(=N1)C)/C=C/C(=O)N(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC(=N)N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Type
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TEMPERATURE
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Details
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in refluxing 2-methoxethanol
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Name
|
|
Type
|
|
Smiles
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CC=1SC(=C(N1)C)C1=NC(=NC=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |